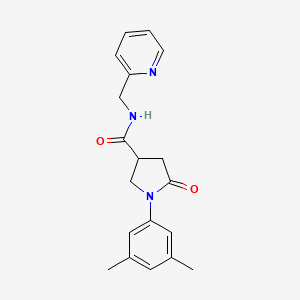![molecular formula C23H26O3 B11166146 4-propyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11166146.png)
4-propyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-propyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a propyl group and a tetramethylbenzyl ether moiety
Preparation Methods
The synthesis of 4-propyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxycoumarin, 2,3,5,6-tetramethylbenzyl chloride, and propyl bromide.
Etherification: The first step involves the etherification of 4-hydroxycoumarin with 2,3,5,6-tetramethylbenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form the intermediate 7-[(2,3,5,6-tetramethylbenzyl)oxy]-4-hydroxycoumarin.
Alkylation: The intermediate is then subjected to alkylation with propyl bromide in the presence of a strong base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF) to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
4-propyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether moiety, using reagents like sodium methoxide or sodium ethoxide.
Hydrolysis: Acidic or basic hydrolysis can cleave the ether bond, yielding the corresponding phenol and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of other chromen-2-one derivatives.
Biology: It has been investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is being explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of diseases like cancer and cardiovascular disorders.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-propyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through the following mechanisms:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell death.
The molecular targets and pathways involved in these mechanisms are still under investigation, and further research is needed to fully elucidate them.
Comparison with Similar Compounds
4-propyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one can be compared with other similar compounds, such as:
4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one: This compound has a methyl group instead of a propyl group, which may result in different biological activities and chemical properties.
4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one: The presence of an ethyl group instead of a propyl group can also influence the compound’s properties and applications.
4-propyl-7-[(2,3,5,6-trimethylbenzyl)oxy]-2H-chromen-2-one: This compound has one less methyl group on the benzyl ether moiety, which may affect its reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H26O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-propyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C23H26O3/c1-6-7-18-11-23(24)26-22-12-19(8-9-20(18)22)25-13-21-16(4)14(2)10-15(3)17(21)5/h8-12H,6-7,13H2,1-5H3 |
InChI Key |
PAVAHFUBPCMCIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C(=CC(=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclohexyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11166064.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166065.png)

![2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide](/img/structure/B11166093.png)
![2-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid](/img/structure/B11166095.png)
![1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-2-piperidinecarboxylic acid](/img/structure/B11166099.png)
![4-[(2-methylpropanoyl)amino]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11166101.png)
![N~1~-[4-({4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]piperazino}sulfonyl)phenyl]acetamide](/img/structure/B11166102.png)
![4-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11166106.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11166111.png)
![3-benzyl-4-methyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one](/img/structure/B11166119.png)
![N-[2-(phenylsulfanyl)phenyl]-4-(propanoylamino)benzamide](/img/structure/B11166122.png)
![7-[(2,6-dichlorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11166127.png)
![2-methoxy-4-(methylsulfanyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11166135.png)
